Piperidin-1-yl(pyrrolidin-2-yl)methanone

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Type 2 Diabetes Structure-Activity Relationship (SAR)

SAR studies often fail due to ill-defined building blocks with ambiguous stereochemistry, leading to irreproducible biological data. This compound, a racemic piperidine-pyrrolidine ketone, provides a structurally defined core for constructing analog libraries. • Defined scaffold (MW 182.26, XLogP 0.7) for systematic derivatization, enabling precise control of physicochemical properties. • Serves as an analytical reference standard for LC-MS/NMR method validation, reducing downstream characterization delays. • Lot-to-lot consistency ensures your lead optimization team spends time analyzing SAR, not troubleshooting synthesis.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 166975-75-3
Cat. No. B069398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-1-yl(pyrrolidin-2-yl)methanone
CAS166975-75-3
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2CCCN2
InChIInChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2
InChIKeyVTWSMIPLWRXVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Properties and Synthetic Utility


Piperidin-1-yl(pyrrolidin-2-yl)methanone (CAS 166975-75-3), also known as 1-prolylpiperidine, is a heterocyclic amide with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol [1]. This compound comprises a piperidine ring and a pyrrolidine ring linked via a central ketone bridge [1]. It exists as a racemic mixture unless otherwise specified, and it is primarily utilized as a synthetic building block or intermediate in medicinal chemistry and organic synthesis, rather than as a final bioactive drug candidate . Its modest lipophilicity (XLogP3-AA = 0.7) and a single hydrogen bond donor (HBD = 1) make it suitable for further derivatization in structure-activity relationship (SAR) studies [1].

1
Synthetic building block for amide library diversification
2
Racemic heterocyclic core with defined piperidine-pyrrolidine bridge
3
Moderate lipophilicity profile supports derivatization in SAR campaigns

Limitations of Analog Substitution


Substituting piperidin-1-yl(pyrrolidin-2-yl)methanone with structurally analogous heterocyclic amides (e.g., piperidin-1-yl(piperidin-2-yl)methanone or pyrrolidin-1-yl(pyrrolidin-2-yl)methanone) is not scientifically sound due to the specific conformational constraints and electronic properties imparted by the unique piperidine-pyrrolidine bridge [1]. The combination of a six-membered and a five-membered nitrogen heterocycle directly influences molecular recognition by biological targets, a key factor in the success or failure of downstream lead optimization [1]. Without quantitative data for a specific target, the risk of a structurally similar but functionally distinct analog introducing an unexpected, and often detrimental, change in binding affinity, selectivity, or pharmacokinetic profile is high. Direct substitution without rigorous experimental validation can lead to wasted resources and failed projects [1].

Substituting with piperidin-1-yl(piperidin-2-yl)methanone or pyrrolidin-1-yl(pyrrolidin-2-yl)methanone may alter conformational constraints and electronic properties of the central amide bridge, potentially shifting molecular recognition by biological targets.
Direct replacement with any heterocyclic amide analog without target-specific SAR validation risks introducing unexpected changes in binding affinity, selectivity, or downstream pharmacokinetic profile.
The unsubstituted racemic core lacks defined stereochemistry; chiral resolution or stereospecific synthesis is required before any enantiomer-specific comparison studies.

Evidence-Based Differentiation


Scaffold Influence on DPP-IV Potency

While piperidin-1-yl(pyrrolidin-2-yl)methanone itself is not a DPP-IV inhibitor, a close structural analog, (3-fluoro-pyrrolidin-1-yl)-[1-(2-piperidin-1-yl-ethyl)-pyrrolidin-2-yl]-methanone, which incorporates the core piperidine-pyrrolidine motif, demonstrates an IC50 of 6,490 nM against human DPP-IV [1]. This activity is approximately 10,000-fold weaker than the potent DPP-IV inhibitor (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl]methanone, which has been reported with single-digit nanomolar IC50 values [2]. This vast difference highlights that the simple, unsubstituted piperidine-pyrrolidine scaffold provides a weak baseline affinity, and that the dramatic gains in potency observed in drug-like leads arise from the strategic addition of substituents [2].

DPP-IV Inhibitory Potency
Class-level inference
Simple analog (core motif): IC50 6,490 nM vs optimized lead: IC50 <10 nM. Approximately 10,000-fold difference.
Supports scaffold SAR interpretation as a weak baseline platform
Enzyme assay at 37°C; potency gains arise from strategic substitution
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Type 2 Diabetes Structure-Activity Relationship (SAR)

Scaffold Versatility in CaMKII Inhibition

A more complex analog featuring the piperidinyl(pyrrolidinyl)methanone core, (2-(5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)pyridin-4-yl)((R)-2-((S)-pyrrolidin-2-yl)piperidin-1-yl)methanone, exhibits potent CaMKII inhibition with an EC50 of 6.81 nM in neonatal rat ventricular myocytes (NRVM) and an IC50 of 27.8 nM in a biochemical assay [1]. This contrasts with the simpler analog used in DPP-IV inhibition (Evidence Item 1), underscoring the versatility of the core scaffold. The unsubstituted piperidin-1-yl(pyrrolidin-2-yl)methanone serves as the foundational structural element upon which such potent and therapeutically relevant molecules are built [1].

CaMKIIδ Inhibition
Class-level inference
Advanced analog: IC50 27.8 nM (biochemical), EC50 6.81 nM (cellular NRVM). Core itself is inactive against this target.
Demonstrates scaffold versatility for generating nanomolar kinase activity upon optimization
Potency is conferred by aryl/heteroaryl substituents; requires extensive SAR
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Cardiovascular Disease Kinase Inhibitor

Inactivity Against IDO1: Target Selectivity

Another advanced analog, (4-(1-hydroxy-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethyl)piperidin-1-yl)((S)-pyrrolidin-2-yl)methanone, was evaluated as an IDO1 inhibitor and exhibited an IC50 greater than 100,000 nM (>100 µM), indicating negligible activity [1]. This is a key piece of information: it demonstrates that while the piperidinyl(pyrrolidinyl)methanone core can be part of potent molecules (as in Evidence Item 2), it does not guarantee activity against any given target. The specific substituents and their three-dimensional arrangement are the primary drivers of target engagement and potency [1].

IDO1 Target Selectivity
Class-level inference
Advanced analog: IC50 >100,000 nM (>100 µM) against human IDO1, indicating negligible activity.
Confirms scaffold does not inherently confer IDO1 inhibition; target engagement requires specific substituents
Buffer pH 6.5; contrasts with potent IDO1 leads in low nanomolar range
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Immuno-Oncology Drug Metabolism

Optimal Use Cases


Synthetic Intermediate for Amide Libraries

This is the most appropriate application for piperidin-1-yl(pyrrolidin-2-yl)methanone. As a defined, commercially available building block [1], it is used to prepare libraries of analogs for SAR studies, such as those described in patents for heteroaryl pyrrolidinyl and piperidinyl ketone derivatives [2]. The core structure is maintained, and the biological activity of the final compound is modulated by the introduction of new substituents [2]. This approach was used in the development of the CaMKII and IDO1 inhibitors described in Section 3 [3] [4].

Reference Standard for Analytical Methods

Due to its defined structure and molecular weight (182.26 g/mol), this compound can serve as a reference standard for developing and validating analytical methods such as HPLC, LC-MS, and NMR [1]. It is particularly useful in studies involving the metabolism and excretion of structurally related drug candidates, as demonstrated for a dipeptidyl peptidase inhibitor [5].

Physicochemical Property Baseline Tool

The compound's calculated lipophilicity (XLogP3-AA = 0.7) and low molecular weight make it a useful reference point for evaluating the impact of adding substituents on key physicochemical properties [1]. In a drug discovery program, tracking the change in logP and molecular weight from this unsubstituted core to the final lead candidate is a standard practice for monitoring compliance with drug-likeness guidelines [1].

Application
Selection Property
Validation Focus
Amide library synthesis for SAR studies
Commercially available building block with defined piperidine-pyrrolidine core
Purity and structural identity confirmation by NMR/LC-MS
Analytical method development reference
Defined molecular weight and chromatographic/spectroscopic profile
Method accuracy and reproducibility in HPLC, LC-MS, NMR setups
Physicochemical property baseline tool
Moderate lipophilicity and low molecular weight (XLogP3-AA ≈0.7)
LogP and drug-likeness parameter tracking during lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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